(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Description
(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H19NO3 and its molecular weight is 357.409. The purity is usually 95%.
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Scientific Research Applications
Photochemical C–C Bond Formation
Complexes involving related ligands have been prepared, showing photoluminescent properties upon excitation with visible light. These complexes exhibit long emission lifetimes, indicating potential applications in light-emitting devices and as photosensitizers in photoredox catalysis. Studies employing density functional theory have contributed to understanding the emissive states of these complexes, combining intraligand and ligand-to-metal charge transfer (Yu Zhang, J. L. Petersen, & Carsten Milsmann, 2018).
Theoretical Studies on Coordination Complexes
Research on halide Zinc (II) complexes with pyridinylimine derivatives has advanced our understanding of their ground structures and spectroscopic properties. These studies, using time-dependent density functional theory, have revealed insights into the electronic transitions and charge-transfer characteristics of these complexes, suggesting their potential in material science and catalysis (Li Wang et al., 2012).
Hydrothermal Synthesis of Coordination Polymers
The hydrothermal synthesis of zinc(II) coordination polymers demonstrates the influence of auxiliary ligands on the structural architectures of these compounds. These studies not only contribute to the synthetic chemistry of coordination polymers but also highlight their luminescent properties and potential applications as fluorescent-emitting materials (Juan Song et al., 2019).
Supramolecular Assemblies
Research on macrocyclic porphyrin hexamers and star-shaped porphyrin arrays has led to the synthesis of novel star-shaped D(3)-symmetric arrays. These arrays form supramolecular assemblies with cyclic porphyrin hexamers, showcasing the potential for developing complex molecular systems with applications in nanotechnology and molecular electronics (S. Rucareanu et al., 2001).
Acetylcholinesterase Inhibitors
A series of benzofuran-based N-benzylpyridinium derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. These compounds have shown potent anti-AChE activity, indicating their potential for the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's (Farzaneh Baharloo et al., 2015).
Properties
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-15-3-4-16(2)18(11-15)14-26-19-5-6-20-21(13-19)27-22(23(20)25)12-17-7-9-24-10-8-17/h3-13H,14H2,1-2H3/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSIZGOTALLDJD-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.